

Thermodynamic Properties of (Dichloromethyl)cyclohexane: A Technical Guide

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Compound of Interest

Compound Name: (Dichloromethyl)cyclohexane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **(Dichloromethyl)cyclohexane**. Due to a notable scarcity of direct experimental data for this specific compound, this document focuses on presenting high-quality computed data, outlining detailed experimental protocols generally applicable for the determination of thermodynamic properties of halogenated organic compounds, and discussing theoretical estimation methods. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding and practical approaches to assessing the thermodynamic characteristics of **(Dichloromethyl)cyclohexane** and structurally similar molecules.

Introduction

(Dichloromethyl)cyclohexane is a halogenated cycloalkane whose physical and chemical properties are of interest in various fields, including chemical synthesis, materials science, and as a potential intermediate in drug development. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, safety assessments, and predicting its behavior in different environments. These properties, including enthalpy of formation, heat capacity, and vapor pressure, govern the energy changes and phase equilibria of the substance.

This guide addresses the current landscape of available data for **(Dichloromethyl)cyclohexane**, acknowledging the limited experimental measurements. To bridge this gap, we present computed values from reliable sources and provide in-depth descriptions of the standard experimental techniques that would be employed to measure these properties.

Physicochemical and Computed Thermodynamic Data

While experimental thermodynamic data for **(Dichloromethyl)cyclohexane** is not readily available in the public domain, several computed properties have been reported. These values, derived from computational chemistry methods, offer valuable initial estimates for modeling and assessment purposes.

Table 1: General and Computed Physicochemical Properties of **(Dichloromethyl)cyclohexane**

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ Cl ₂	PubChem
Molecular Weight	167.07 g/mol	PubChem
IUPAC Name	(Dichloromethyl)cyclohexane	PubChem
CAS Number	24099-71-6	PubChem
Computed XLogP3	3.9	PubChem

Note: The data in this table is computed and should be used as an estimate. Experimental verification is recommended.

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies that are broadly applicable for determining the key thermodynamic properties of halogenated organic compounds like **(Dichloromethyl)cyclohexane**.

Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) is a fundamental thermodynamic property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, it is often determined indirectly through the enthalpy of combustion.

Constant-volume calorimetry is a primary method for determining the heat of combustion for solid and liquid organic compounds.^[1]

Experimental Procedure:

- A precisely weighed sample of **(Dichloromethyl)cyclohexane** is placed in a sample holder within a high-pressure vessel known as a "bomb."
- The bomb is purged and then filled with pure oxygen to a high pressure (typically 20-30 atm).
- A small amount of water is often added to the bomb to ensure that all water formed during combustion is in the liquid state.
- The bomb is sealed and submerged in a known mass of water in an insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium.
- The initial temperature of the water is recorded with high precision.
- The sample is ignited remotely via an electrical fuse.
- The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.
- The temperature is monitored and recorded until it reaches a maximum and then begins to cool.
- The heat capacity of the calorimeter (C_{cal}) is predetermined by burning a standard substance with a known heat of combustion, such as benzoic acid.
- The heat released by the reaction (q_{rxn}) is calculated using the formula: $q_{rxn} = -C_{cal} * \Delta T$, where ΔT is the corrected temperature change.^[1]

- From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law, considering the standard enthalpies of formation of the combustion products (CO_2 , H_2O , and HCl).

Heat Capacity

The heat capacity (C_p) of a substance is the amount of heat required to raise its temperature by one degree Celsius (or one Kelvin).^[2] It is a crucial parameter for heat transfer calculations and for determining changes in enthalpy and entropy with temperature.

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids and solids.

Experimental Procedure:

- A known mass of liquid **(Dichloromethyl)cyclohexane** is placed in a sample cell within the calorimeter.
- The calorimeter is equipped with a precision heater and a temperature sensor.
- The sample cell is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample cell at all times. This minimizes heat loss to the surroundings.
- A precisely measured amount of electrical energy (q) is supplied to the heater, causing the temperature of the sample to increase.
- The resulting temperature change (ΔT) is carefully measured.
- The heat capacity of the sample is calculated using the formula: $C_p = q / \Delta T$, after accounting for the heat capacity of the sample cell itself (which is determined in a separate calibration experiment).
- Measurements are repeated at different temperatures to determine the temperature dependence of the heat capacity.

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a critical property for distillation design, safety analysis, and environmental fate modeling.

The static method is a direct measurement of vapor pressure and is suitable for compounds with moderate to high vapor pressures.

Experimental Procedure:

- A pure sample of **(Dichloromethyl)cyclohexane** is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a manometer or a pressure transducer).
- The sample is thoroughly degassed to remove any dissolved air or other volatile impurities.
- The vessel is heated to a constant, precisely known temperature.
- The system is allowed to reach equilibrium, at which point the pressure reading stabilizes. This reading is the vapor pressure of the substance at that temperature.
- Measurements are repeated at various temperatures to establish the vapor pressure curve.

For compounds with low vapor pressure, the gas saturation method is often employed.[\[3\]](#)

Experimental Procedure:

- A stream of an inert carrier gas (e.g., nitrogen or helium) is passed at a known, constant flow rate through a thermostatted vessel containing the **(Dichloromethyl)cyclohexane** sample.
- The carrier gas becomes saturated with the vapor of the compound.
- The saturated gas stream is then passed through a cold trap or an analytical system (e.g., a gas chromatograph) to determine the mass of the condensed vapor.
- By knowing the volume of the carrier gas and the mass of the transported substance, the partial pressure of the substance (which is equal to its vapor pressure) can be calculated using the ideal gas law.

Theoretical Estimation of Thermodynamic Properties

In the absence of experimental data, computational methods and quantitative structure-property relationship (QSPR) models can provide valuable estimates of thermodynamic properties.

Group Additivity Methods

Methods like the Benson group additivity method allow for the estimation of thermodynamic properties such as enthalpy of formation and heat capacity by summing the contributions of individual molecular groups. This approach has been extended to condensed phases for various organic compounds.

Quantum Chemistry Calculations

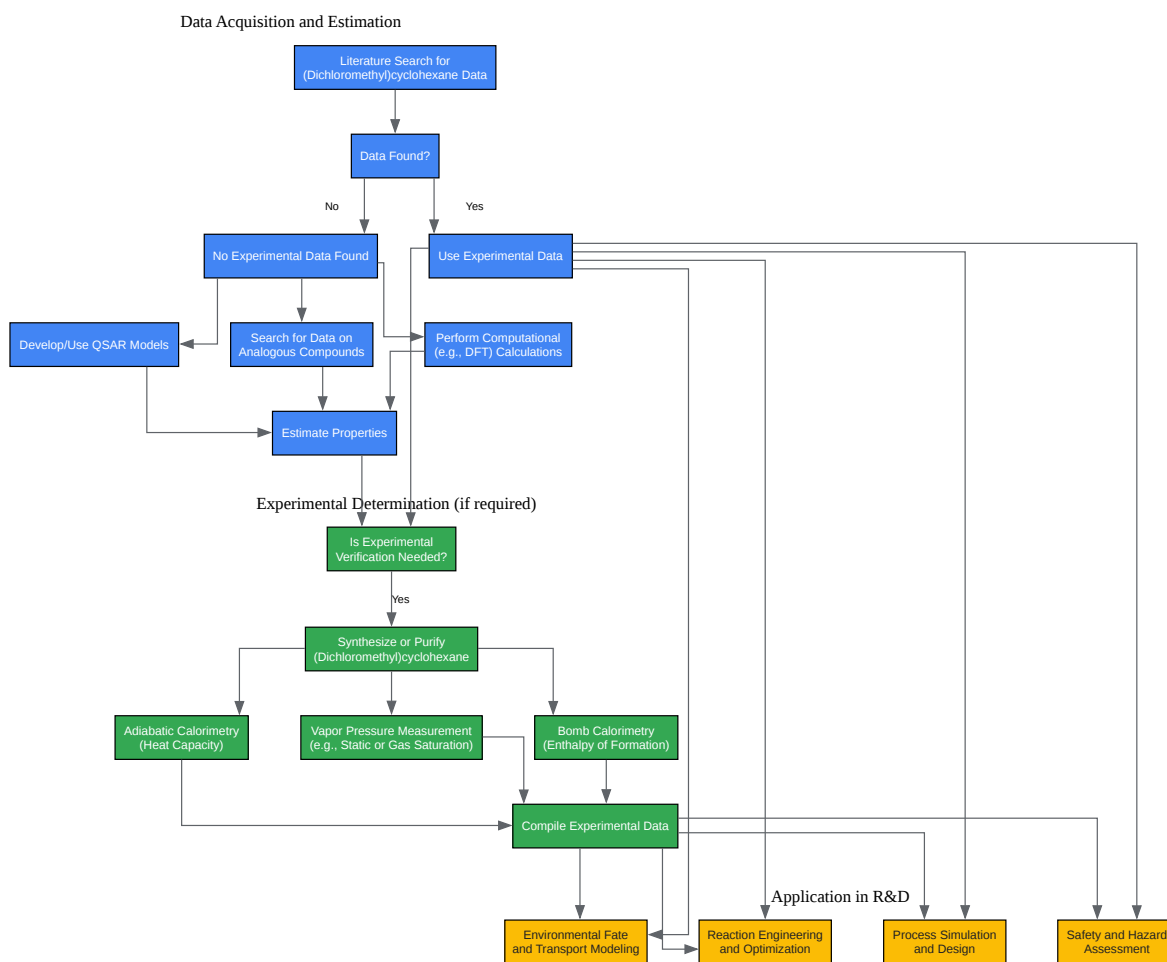
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to compute molecular properties from which thermodynamic data can be derived. These methods are particularly useful for providing insights into the electronic structure and energetics of molecules.

QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the thermodynamic properties of halogenated compounds based on their molecular descriptors.^[4]^[5] These models use statistical methods to correlate structural features with experimental data for a set of similar compounds, and can then be used to predict the properties of new, untested molecules.

Logical Workflow for Thermodynamic Property Assessment

The following diagram illustrates a logical workflow for the determination and application of thermodynamic properties in a research and development setting, particularly when direct experimental data is not available.



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Caption: Workflow for Thermodynamic Property Assessment.

Conclusion

While direct experimental thermodynamic data for **(Dichloromethyl)cyclohexane** is currently limited, this guide provides a robust framework for researchers and professionals to understand and assess its properties. By utilizing computed data, employing established experimental protocols for analogous compounds, and leveraging theoretical estimation methods, a comprehensive thermodynamic profile can be developed. This information is essential for the safe and efficient use of **(Dichloromethyl)cyclohexane** in research, development, and potential commercial applications. Further experimental investigation into the properties of this compound is warranted to validate and refine the estimated values presented herein.

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- To cite this document: BenchChem. [Thermodynamic Properties of (Dichloromethyl)cyclohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15211015#thermodynamic-properties-of-dichloromethyl-cyclohexane]

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